1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide, also known as EHOQ, is a synthetic compound that belongs to the quinoline family. This compound has been extensively studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, it has been proposed that 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of bacteria and its potential use in the treatment of neurodegenerative diseases are still under investigation.
Biochemical and Physiological Effects:
1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which can lead to DNA damage and cell death. 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of tumors. In addition, 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have antibacterial activity, which can help to prevent the growth and spread of bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of using 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent antitumor activity. 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. Another advantage is its antibacterial activity, which can be useful in the development of new antibiotics. However, one limitation of using 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide and its potential side effects.
Future Directions
There are several future directions for the study of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide. One direction is the development of new analogs of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide with improved pharmacological properties. Another direction is the investigation of the mechanism by which 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide inhibits the growth of bacteria and its potential use in the treatment of bacterial infections. Furthermore, the potential use of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease, warrants further investigation. Overall, the study of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has the potential to lead to the development of new drugs for the treatment of cancer, bacterial infections, and neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 2-aminomethylpyridine with ethyl 4-chloro-3-oxobutanoate, followed by the reaction with 2-hydroxy-1,4-naphthoquinone. The resulting compound is then treated with ammonium carbonate to yield 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide. The synthesis method has been optimized to obtain high yields of 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide with good purity.
Scientific Research Applications
1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential use in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, 1-ethyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-11-12-7-5-6-10-19-12/h3-10,22H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZHJRCNZTWKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-hydroxy-2-oxo-N-(pyridin-2-ylmethyl)-1,2-dihydroquinoline-3-carboxamide |
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